molecular formula C7H2Br2FN B1445107 2,4-Dibromo-6-fluorobenzonitrile CAS No. 1393585-66-4

2,4-Dibromo-6-fluorobenzonitrile

Cat. No.: B1445107
CAS No.: 1393585-66-4
M. Wt: 278.9 g/mol
InChI Key: VEJXWWDHQYGSQN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzonitrile is a chemical compound with the CAS Number: 1393585-66-4 . It has a molecular weight of 278.91 and its molecular formula is C7H2Br2FN . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves several steps. The raw materials used include tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation steps include heating and refluxing the raw materials for 10 hours at normal pressure, distilling the solvent at normal pressure, and then adding a corresponding volume of water to the system to continuously distill .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: c1c(cc(c(c1F)C#N)Br)Br . The InChI representation is InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H .


Physical and Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3 . It has a boiling point of 293.4±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.3±3.0 kJ/mol . The flash point is 131.3±27.3 °C . The index of refraction is 1.634 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,4-Dibromo-5-fluorobenzonitrile has been synthesized for the first time with a notable yield of 81.5%. This compound is particularly significant as it serves as a precursor in synthesizing 2,4-dibromo-5-fluorobenzoic acid, a key intermediate in the production of fluoroquinolones. The detailed ammoxidation procedure used in the preparation of this nitrile is well-described, highlighting its potential in synthetic chemistry applications (Qiong et al., 1998).

Intermediates for Pharmaceutical Synthesis

  • A study outlines a practical and convenient synthetic route for 2,4-dibromo-5-fluorobenzoic acid. This synthesis features the use of 2,4-dibromo-5-fluorobenzonitrile and 2,4-dibromo-5-fluoro-benzamide as intermediates. These intermediates have not been reported before, indicating novel pathways in pharmaceutical synthesis (Chi et al., 1999).

Structural and Electronic Properties

  • An energetic and structural study of monofluorobenzonitriles, including compounds similar to 2,4-Dibromo-6-fluorobenzonitrile, offers insights into their properties. The study includes analysis of standard molar enthalpies of formation, vapor pressures, electronic properties, and UV-vis spectroscopy, contributing to a deeper understanding of the molecular characteristics of such compounds (Silva et al., 2012).

Synthesis of Quinazolines

  • The synthesis of 2,4-diaminoquinazolines, employing methods involving 2-fluorobenzonitriles similar to this compound, demonstrates the compound's relevance in creating quinazoline-based pharmaceuticals. This study underscores the compound's versatility in reacting with guanidine carbonate to produce diverse quinazolines (Hynes et al., 1988).

Spectroscopic Studies

  • Spectroscopic studies of difluorobenzonitriles, including compounds structurally similar to this compound, reveal detailed insights into electronic transitions and molecular behavior under various conditions. Such studies are crucial for understanding the photophysical properties of these compounds (Ramu et al., 1993).

Safety and Hazards

The safety information for 2,4-Dibromo-6-fluorobenzonitrile is available in its Material Safety Data Sheet (MSDS) . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

Target of Action

It is known that this compound belongs to the nitrile functional group, which often interacts with various enzymes and receptors in the body.

Biochemical Pathways

It is known that this compound can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, which is an intermediate of fluoroquinolones . Fluoroquinolones are a type of antibiotics that interfere with bacterial DNA replication, thus affecting the bacterial growth pathway.

Result of Action

Given its potential use in the synthesis of fluoroquinolones , it can be inferred that its action might lead to antibacterial effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-6-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver. The binding of this compound to these enzymes can lead to the inhibition of their activity, affecting the overall metabolic processes in the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in the detoxification processes in liver cells. By inhibiting the activity of cytochrome P450 enzymes, it can lead to the accumulation of toxic metabolites, which in turn can trigger stress responses and alter cellular metabolism . Additionally, this compound can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can be either reversible or irreversible, depending on the nature of the interaction. In the case of cytochrome P450 enzymes, this compound forms a stable complex with the heme group of the enzyme, leading to the inhibition of its catalytic activity . This interaction can result in the accumulation of substrates and the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor that influences its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products of this compound can also have biological activity, which can complicate the interpretation of experimental results. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . The threshold for these toxic effects depends on the duration of exposure and the specific animal model used. Studies have shown that chronic exposure to high doses of this compound can lead to the development of liver fibrosis and other pathological conditions, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of various substrates, including drugs and endogenous compounds. The inhibition of cytochrome P450 enzymes by this compound can lead to alterations in metabolic flux and changes in the levels of metabolites . Additionally, this compound can affect the activity of other enzymes involved in detoxification processes, further influencing metabolic pathways and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments. The distribution of this compound is also affected by the presence of transporters and binding proteins that facilitate its movement within the cell . For example, this compound can bind to albumin in the bloodstream, which helps in its transport to various tissues. The accumulation of this compound in specific cellular compartments can influence its biological activity and the overall cellular response.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles is mediated by specific signals and post-translational modifications that direct its movement within the cell. The localization of this compound to the endoplasmic reticulum can influence its interaction with cytochrome P450 enzymes, while its presence in mitochondria can affect mitochondrial function and energy metabolism.

Properties

IUPAC Name

2,4-dibromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJXWWDHQYGSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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